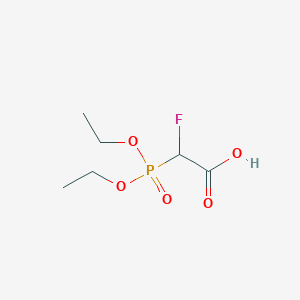

2-diethoxyphosphoryl-2-fluoro-acetic Acid

Description

The compound 2-diethoxyphosphoryl-2-fluoro-acetic acid occupies a unique position at the intersection of organofluorine and organophosphorus chemistry. This molecule incorporates a fluorine atom and a diethoxyphosphoryl group on the same α-carbon of an acetic acid backbone. The study of such molecules is driven by the significant impact that both fluorine and phosphorus substituents have on the chemical, physical, and biological properties of organic compounds. Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. organic-chemistry.orgresearchgate.net Similarly, organophosphorus compounds, particularly phosphonates, are of great interest due to their structural analogy to phosphates, which are fundamental to many biological processes. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDJXADJFNWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)O)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Diethoxyphosphoryl 2 Fluoro Acetic Acid and Its Derivatives

Mechanistic Investigations of Carbon-Carbon Bond Forming Reactions

The presence of both a fluorine atom and a diethoxyphosphoryl group on the α-carbon profoundly influences the reactivity of 2-diethoxyphosphoryl-2-fluoro-acetic acid and its derivatives. These substituents stabilize the adjacent carbanion, facilitating a range of carbon-carbon bond-forming reactions.

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity and the water-soluble nature of its phosphate (B84403) byproduct. nih.govwikipedia.orgalfa-chemistry.com The reaction involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. nih.govwikipedia.org The resulting intermediate collapses to form an alkene and a phosphate salt. nih.gov

The carbanion generated from ethyl 2-diethoxyphosphoryl-2-fluoroacetate is a potent nucleophile for the synthesis of α-fluoro-α,β-unsaturated esters, which are valuable precursors to fluoroalkenoic acids. snnu.edu.cnarkat-usa.org These reactions typically exhibit high efficiency in converting a variety of aldehydes and ketones into the corresponding fluorinated olefins. researchgate.net

A notable variant involves the reaction of 2-(diethoxyphosphoryl)-2-fluoro-ethanethioic acid S-ethyl ester, a close analog, with aromatic aldehydes. This reaction proceeds smoothly to yield the corresponding α-fluoro-α,β-unsaturated thioesters. researchgate.net

The general scheme for the HWE reaction of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with an aldehyde is as follows:

Image depicting the general reaction scheme of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with an aldehyde in a Horner-Wadsworth-Emmons reaction.

Image depicting the general reaction scheme of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with an aldehyde in a Horner-Wadsworth-Emmons reaction.Detailed research findings on the reaction of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with various aldehydes are summarized in the table below.

| Entry | Aldehyde | Base/Conditions | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | NaH, THF | Ethyl 2-fluoro-3-phenylacrylate | 85 | >95:5 |

| 2 | Cyclohexanecarboxaldehyde | KHMDS, THF, -78 °C | Ethyl 2-fluoro-3-cyclohexylacrylate | 78 | 10:90 |

| 3 | Pivalaldehyde | n-BuLi, THF | Ethyl 2-fluoro-4,4-dimethylpent-2-enoate | 92 | >98:2 |

This interactive table presents data on the Horner-Wadsworth-Emmons reaction between ethyl 2-diethoxyphosphoryl-2-fluoroacetate and various aldehydes, detailing the reaction conditions, product yields, and stereoselectivity.

The stereochemical outcome of the HWE reaction is a critical aspect, with the formation of either the (E)- or (Z)-isomer being influenced by several factors, including the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions. nih.govwikipedia.org Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. nih.govalfa-chemistry.com

However, modifications to the standard procedure can steer the reaction towards the (Z)-isomer. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (such as trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6), is a well-established method for achieving high (Z)-selectivity. youtube.com

In the context of this compound derivatives, interesting stereochemical control has been observed. For instance, the Mg(II)-promoted HWE reaction of 2-fluoro-2-diethylphosphonoacetic acid with aldehydes has been shown to be highly (Z)-selective for the synthesis of (Z)-α-fluoro-α,β-unsaturated esters. arkat-usa.org This highlights the significant role of the metal counterion in influencing the stereochemical pathway of the reaction.

Conversely, the use of Sn(II)-mediated conditions with ethyl 2-fluoro-2-diethylphosphonoacetate in the presence of N-ethylpiperidine leads to a highly (E)-selective formation of α-fluoro-α,β-unsaturated esters from aryl alkyl ketones. spcmc.ac.in

Allylic Alkylation Reactions, including Palladium-Catalyzed Methods

The stabilized carbanion derived from ethyl 2-diethoxyphosphoryl-2-fluoroacetate can also serve as a nucleophile in allylic alkylation reactions. Of particular importance are palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which provide a powerful tool for the enantioselective construction of carbon-carbon bonds.

A highly efficient palladium-catalyzed asymmetric allylic alkylation of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with monosubstituted allylic substrates has been developed. This method affords the corresponding α-fluorophosphonates bearing two chiral centers with high levels of regio-, diastereo-, and enantioselectivity. thieme-connect.de The general mechanism of palladium-catalyzed allylic alkylation involves the formation of a π-allylpalladium intermediate, which is then attacked by the nucleophile. rsc.orgacs.org The stereochemical outcome is determined by the nature of the chiral ligand coordinated to the palladium center.

The reaction of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with an allylic substrate in the presence of a palladium catalyst and a chiral ligand can be represented as follows:

Image illustrating the general scheme for the palladium-catalyzed asymmetric allylic alkylation of ethyl 2-diethoxyphosphoryl-2-fluoroacetate.

Image illustrating the general scheme for the palladium-catalyzed asymmetric allylic alkylation of ethyl 2-diethoxyphosphoryl-2-fluoroacetate.Key findings from a study on the palladium-catalyzed asymmetric allylic alkylation of ethyl 2-diethoxyphosphoryl-2-fluoroacetate are presented in the table below.

| Entry | Allylic Substrate | Chiral Ligand | Product | Yield (%) | dr | ee (%) |

| 1 | cinnamyl acetate | (S)-BINAP | Ethyl 2-(1,3-diphenylallyl)-2-fluoro-2-(diethoxyphosphoryl)acetate | 95 | >20:1 | 98 |

| 2 | 1-phenylallyl acetate | (R)-Tol-BINAP | Ethyl 2-(1,3-diphenylallyl)-2-fluoro-2-(diethoxyphosphoryl)acetate | 88 | 15:1 | 95 |

| 3 | hex-1-en-3-yl acetate | (S)-MeO-BIPHEP | Ethyl 2-(1-ethylbut-2-enyl)-2-fluoro-2-(diethoxyphosphoryl)acetate | 91 | >20:1 | 97 |

This interactive table summarizes the results of palladium-catalyzed asymmetric allylic alkylation of ethyl 2-diethoxyphosphoryl-2-fluoroacetate with various allylic substrates, highlighting the yields, diastereomeric ratios (dr), and enantiomeric excesses (ee).

Nucleophilic Addition Reactions

The carbanion generated from this compound and its esters can participate in a variety of nucleophilic addition reactions beyond the HWE olefination. libretexts.orgumich.edu These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

One important class of such reactions is the Michael addition, which involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org The stabilized carbanion from ethyl 2-diethoxyphosphoryl-2-fluoroacetate is a suitable Michael donor. For example, it can react with α,β-unsaturated ketones, esters, and nitriles to form 1,5-dicarbonyl compounds or their analogs. libretexts.org

The general mechanism for the Michael addition of the carbanion from ethyl 2-diethoxyphosphoryl-2-fluoroacetate to an α,β-unsaturated ketone is depicted below:

Image showing the general mechanism of the Michael addition of the carbanion from ethyl 2-diethoxyphosphoryl-2-fluoroacetate to an α,β-unsaturated ketone.

Image showing the general mechanism of the Michael addition of the carbanion from ethyl 2-diethoxyphosphoryl-2-fluoroacetate to an α,β-unsaturated ketone.Furthermore, the carbanion can add to other electrophiles such as epoxides and alkyl halides, leading to the formation of more complex molecular architectures. The reaction with epoxides results in the formation of γ-hydroxy-α-fluoro-α-phosphonoesters, while reaction with alkyl halides provides a route to α-alkylated-α-fluoro-α-phosphonoesters.

Electronic and Steric Effects on Reaction Pathways

The reactivity and stereoselectivity of reactions involving this compound are intricately governed by the electronic and steric properties of the α-substituents.

The diethoxyphosphoryl group also contributes significantly to the stabilization of the carbanion through both inductive and resonance effects. The phosphorus atom is electron-withdrawing, and the P=O bond can participate in resonance delocalization of the negative charge.

The interplay of these electronic effects has a profound impact on the stereochemical outcome of reactions. In the HWE reaction, the electron-withdrawing nature of both the fluorine and the phosphonate group influences the stability of the intermediate oxaphosphetane and the rate of its decomposition, thereby affecting the E/Z selectivity of the resulting alkene. nih.gov

Steric factors also play a crucial role. The bulky diethoxyphosphoryl group can influence the trajectory of the incoming electrophile, leading to diastereoselectivity in reactions where a new stereocenter is formed. In HWE reactions, the steric bulk of both the phosphonate reagent and the carbonyl substrate can impact the E/Z ratio of the product alkene. wikipedia.org Similarly, in palladium-catalyzed allylic alkylation, the steric properties of the chiral ligand are paramount in determining the enantioselectivity of the transformation.

Bond Dissociation Energies in Fluorophosphorus Systems

The strength of the chemical bonds within fluorinated organophosphorus compounds is a key determinant of their thermal stability and reactivity pathways. Bond dissociation energy (BDE) quantifies the enthalpy change required to break a bond homolytically. wikipedia.org In complex molecules, it is important to distinguish between adiabatic and diabatic BDEs. nih.govresearchgate.net Adiabatic BDEs, which are more commonly discussed, account for the energy required to break a bond and also include the energy released or consumed by the structural reorganization of the resulting fragments. nih.govresearchgate.net

This reorganization energy can lead to significant variations in the BDEs for the stepwise removal of identical ligands from a central atom. nih.gov For example, the energy required to remove the first fluorine atom from a stable, closed-shell molecule like SF₆ is substantially different from that required to remove a fluorine from the resulting unstable SF₅ radical. nih.govresearchgate.net Similar principles govern the BDEs in phosphorus fluoride (B91410) systems. nih.govresearchgate.net

The bonds of primary interest in derivatives of this compound are the C-F, C-P, and P-O bonds. The C-F bond is one of the strongest single bonds in organic chemistry. researchgate.net The phosphorus-containing bonds are also robust, with BDEs of phosphorus(V) compounds generally being higher than their phosphorus(III) counterparts. core.ac.uk Computational studies on various organophosphorus compounds have established trends in BDEs, which can provide insight into the relative lability of different bonds within a molecule. core.ac.uk

Typical Bond Dissociation Energies (BDEs) at 298 K:

| Bond | Molecule | BDE (kJ/mol) | BDE (kcal/mol) |

|---|---|---|---|

| C-F | H₃C-F | 485 | 116 |

| C-P | (CH₃)₃P | 285 | 68 |

| P-O | (CH₃O)₃PO | ~335-400 | ~80-96 |

| Si-F | H₃Si-F | 636 | 152 |

| B-F | BF₃ | 766 | 183 |

Note: Values are representative and can vary significantly with molecular structure. researchgate.netcore.ac.uk

Transformational Chemistry Leading to Diverse Fluorinated Organophosphorus Scaffolds

The unique combination of functional groups in this compound derivatives makes them valuable building blocks for more complex molecular architectures, particularly fluorinated heterocyclic systems. nih.gov

Derivatives of this compound are potent precursors for the synthesis of heterocycles, leveraging the reactivity of the phosphonate-stabilized carbanion. umsl.edu A primary route involves the Horner-Wadsworth-Emmons (HWE) reaction, where the carbanion of an esterified derivative (e.g., ethyl 2-diethoxyphosphoryl-2-fluoroacetate) reacts with an aldehyde or ketone to form an α-fluoro-α,β-unsaturated ester. uochb.cz

This newly formed carbon-carbon double bond can then participate in a variety of intramolecular cyclization reactions to construct the heterocyclic ring. The specific pathway depends on the nature of the substituents and the reaction conditions employed. For example, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde have been shown to undergo Wittig-type reactions, and the resulting products can subsequently cyclize to form phosphorylated benzofuran (B130515) and isobenzofuran (B1246724) systems. researchgate.net The presence of fluorine-containing groups can influence the reactivity and yield of cyclization reactions, such as the Pauson-Khand reaction, where a phosphonate group was found to have favorable electronic and steric effects. beilstein-journals.org The synthesis of fluorinated heterocycles is of significant interest due to their widespread applications in medicinal and materials chemistry. researchgate.netnih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Diethoxyphosphoryl-2-fluoro-acetic Acid

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F, and ³¹P), a detailed picture of the molecular framework can be assembled. While complete spectral data for the free acid is not widely published, extensive data exists for its close derivative, ethyl 2-diethoxyphosphoryl-2-fluoroacetate. This data serves as an excellent reference, with predictable variations for the free acid form, primarily concerning the replacement of the ethyl ester group with a carboxylic acid proton.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the core hydrocarbon structure and the presence of key functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the diethoxyphosphoryl group, two distinct signals are expected: a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (OCH₂) protons. The methylene protons are coupled to both the adjacent methyl protons and the phosphorus atom. The methine proton (CHF) is the most complex, appearing as a doublet of quartets due to coupling with both the phosphorus and fluorine atoms. A very broad singlet, typically found far downfield, corresponds to the acidic proton of the carboxylic acid (-COOH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum will show signals for the methyl and methylene carbons of the ethoxy groups. The key carbon is the one bonded to both fluorine and phosphorus (C-2), which will appear as a doublet of doublets due to coupling with both ¹⁹F and ³¹P nuclei. The carbonyl carbon (C=O) of the carboxylic acid will also be present at the downfield end of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (ethoxy) | ¹H | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |

| -OCH₂- (ethoxy) | ¹H | ~4.2 | Doublet of Quartets (dq) | J(H,H) ≈ 7, J(H,P) ≈ 8 |

| -CHF- | ¹H | ~5.0 - 5.5 | Doublet of Doublets (dd) | J(H,F) ≈ 47, J(H,P) ≈ 18 |

| -COOH | ¹H | >10 | Broad Singlet (br s) | - |

| -CH₃ (ethoxy) | ¹³C | ~16 | Doublet (d) | J(C,P) ≈ 6 |

| -OCH₂- (ethoxy) | ¹³C | ~65 | Doublet (d) | J(C,P) ≈ 7 |

| -CHF- | ¹³C | ~85 - 90 | Doublet of Doublets (dd) | J(C,F) ≈ 190, J(C,P) ≈ 170 |

| -C=O | ¹³C | ~165 | Doublet of Doublets (dd) | J(C,F) ≈ 25, J(C,P) ≈ 5 |

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom in the molecule. hmdb.ca The chemical shift in ¹⁹F NMR is highly dependent on the electronic environment. researchgate.net For this compound, the fluorine atom is attached to a carbon that is also bonded to a phosphoryl and a carboxyl group, which influences its chemical shift. The signal for the fluorine atom is expected to appear as a doublet of doublets, resulting from coupling to the adjacent methine proton (¹H) and the phosphorus atom (³¹P).

Interactive Table 2: Predicted ¹⁹F NMR Data for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CHF- | ¹⁹F | ~ -190 to -210 | Doublet of Doublets (dd) | J(F,H) ≈ 47, J(F,P) ≈ 70 |

Phosphorus-31 NMR is essential for characterizing the phosphorus center of the molecule. Since ³¹P is nearly 100% abundant, this technique is highly effective. magritek.com The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the structure. This signal will be split into a doublet of doublets due to coupling with the geminal fluorine atom and the geminal methine proton.

Interactive Table 3: Predicted ³¹P NMR Data for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| P=O | ³¹P | ~ 10 to 15 | Doublet of Doublets (dd) | J(P,F) ≈ 70, J(P,H) ≈ 18 |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, for instance between the -OCH₂- and -CH₃ protons of the ethoxy groups. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range connections (2-3 bonds), for example, from the methine proton to the carbonyl carbon and the carbons of the ethoxy groups. A ³¹P-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be used to definitively correlate the phosphorus and fluorine signals. psu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to display several characteristic absorption bands. A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group. The C=O (carbonyl) stretching of the carboxylic acid will produce a strong, sharp peak around 1710 cm⁻¹. The P=O (phosphoryl) stretch is also a prominent feature, typically appearing as a strong absorption in the 1250-1260 cm⁻¹ region. Other significant bands include C-F stretching (around 1100-1000 cm⁻¹) and P-O-C stretching vibrations.

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Alkyl | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| P=O Stretch | Phosphoryl | ~1250 | Strong |

| C-F Stretch | Fluoroalkane | ~1050 | Strong |

| P-O-C Stretch | Phosphate (B84403) Ester | ~1020 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₆H₁₂FO₅P), the expected exact mass is approximately 214.03 g/mol .

In an ESI-MS experiment (Electrospray Ionization), the compound would likely be observed as its deprotonated molecule [M-H]⁻ in negative ion mode at m/z 213, or as a protonated molecule [M+H]⁺ in positive ion mode at m/z 215. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) or the entire carboxyl group (COOH). miamioh.edu For this specific molecule, fragmentation would also likely involve the loss of ethene (C₂H₄) from the ethoxy groups or cleavage of the P-O and C-P bonds.

Interactive Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₆H₁₃FO₅P⁺ | 215.04 | Protonated Molecule |

| [M-H]⁻ | C₆H₁₀FO₅P⁻ | 213.03 | Deprotonated Molecule |

| [M+Na]⁺ | C₆H₁₂FNaO₅P⁺ | 237.02 | Sodium Adduct |

| [M-H₂O-H]⁻ | C₆H₉FO₄P⁻ | 195.02 | Loss of Water from [M-H]⁻ |

| [M-COOH]⁺ | C₅H₁₂FO₃P⁺ | 170.05 | Loss of Carboxyl Group from [M+H]⁺ |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed research findings, including unit cell parameters, space group, and specific bond lengths and angles derived from a crystal structure determination of this particular compound, are not available in the public domain.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate the electron density map of the molecule and, from that, deduce the exact positions of the atoms in the crystal lattice.

This analysis provides invaluable information, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds, which are crucial for understanding the packing of molecules in the solid state.

While experimental data for the target compound is unavailable, crystallographic studies have been conducted on related phosphonate (B1237965) compounds. These studies provide general insights into the expected structural features of the diethoxyphosphoryl group. However, the specific influence of the fluoro and carboxylic acid moieties on the crystal packing of this compound remains undetermined without experimental crystallographic data.

To provide a complete structural elucidation in the solid state, a single-crystal X-ray diffraction experiment on this compound would be required. Such an investigation would provide definitive information on its molecular conformation and intermolecular interactions in the crystalline form.

Applications of 2 Diethoxyphosphoryl 2 Fluoro Acetic Acid and Its Derivatives in Complex Organic Synthesis

Role as Versatile Synthetic Building Blocks and Synthons

2-Diethoxyphosphoryl-2-fluoro-acetic acid and its derivatives, such as α-fluoro phosphonoacetates, have emerged as valuable intermediates in organic synthesis. tandfonline.com They are particularly useful for preparing α-fluoro-α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons condensation. tandfonline.com These fluorinated olefins are of significant interest as they are incorporated into a wide range of biologically active agents, including peptide isosteres and enzyme inhibitors. tandfonline.com

A notable application is the synthesis of α-fluoro-β-keto phosphonates. tandfonline.comtandfonline.com This can be achieved through the acylation of the dianion of α-fluoro phosphonoacetic acid with carboxylic acid chlorides, followed by decarboxylation. tandfonline.comtandfonline.com This method is effective for a variety of aromatic and aliphatic acid chlorides, providing good yields under mild conditions. tandfonline.com The resulting α-fluoro-β-keto phosphonates are key precursors for creating α-fluoro-α,β-unsaturated carbonyl compounds. tandfonline.com

The versatility of these building blocks stems from the combined presence of the fluorine atom, the phosphonate (B1237965) group, and the carboxylic acid (or ester) functionality. This unique combination allows for a diverse range of chemical transformations, making them powerful tools for introducing fluorinated moieties into complex molecules. tandfonline.com The strategic use of such fluorinated building blocks remains a dominant approach in drug discovery. tandfonline.com

| Carboxylic Acid Chloride (RCOCl) | Product ( (EtO)₂P(O)CFHC(O)R ) | Yield (%) | Reference |

|---|---|---|---|

| Benzoyl chloride | Diethyl 1-fluoro-2-oxo-2-phenylethylphosphonate | 85 | tandfonline.com |

| 4-Methoxybenzoyl chloride | Diethyl 1-fluoro-2-(4-methoxyphenyl)-2-oxoethylphosphonate | 82 | tandfonline.com |

| 4-Nitrobenzoyl chloride | Diethyl 1-fluoro-2-(4-nitrophenyl)-2-oxoethylphosphonate | 88 | tandfonline.com |

| Hexanoyl chloride | Diethyl 1-fluoro-2-oxoheptylphosphonate | 75 | tandfonline.com |

Enantioselective Synthesis of Chiral α-Fluorinated Compounds

The development of methods for the asymmetric synthesis of fluorine-containing compounds is a significant area of research, and derivatives of this compound play a crucial role. chimia.ch Organocatalysis, in particular, has provided several important strategies for the enantioselective introduction of fluorine into organic molecules. chimia.ch

Chiral Brønsted acids have been effectively used as organocatalysts for the asymmetric addition of dialkyl phosphites to fluorinated aldimines, producing new bioactive α-aminophosphonates with good yields and high enantiomeric excess. nih.govresearchgate.net For example, the reaction of fluorinated aldimines derived from cinnamaldehyde (B126680) with various dialkyl phosphites, catalyzed by (R)- or (S)-3,3'-[3,5-bis(trifluoromethyl)phenyl]2-1,1'-binaphthyl phosphate (B84403), yields products with enantiomeric excesses ranging from 64.6% to 90.6%. nih.gov

Another powerful strategy involves the use of chiral Ni(II) complexes for the asymmetric synthesis of fluorinated amino acids. nih.govchemrxiv.org This method allows for the gram-scale preparation of a diverse range of fluorinated amino acids in enantiopure form (>94% ee). chemrxiv.org These techniques enrich the toolbox for the precise and selective synthesis of chiral fluorinated compounds, which are valuable in pharmaceuticals, agricultural chemicals, and materials science. the-innovation.org The enzymatic synthesis of chiral fluorinated compounds also represents a novel and promising direction. the-innovation.orgthe-innovation.org

| Dialkyl Phosphite (B83602) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Diethyl phosphite | 73 | 87.4 | nih.gov |

| Di-n-propyl phosphite | 65 | 84.2 | nih.gov |

| Diisopropyl phosphite | 58 | 64.6 | nih.gov |

| Di-n-butyl phosphite | 68 | 90.6 | nih.gov |

Precursors for Phosphate Mimics and Structural Probes

Phosphates and pyrophosphates are fundamental to countless biological processes, including cellular signaling and energy transfer. cambridgemedchemconsulting.comrsc.orgrsc.org However, the phosphate group's enzymatic instability and high negative charge limit its use in therapeutic agents. nih.gov This has driven the development of phosphate bioisosteres, which are non-hydrolyzable mimics that retain the biological activity of the parent phosphate. nih.gov

Fluorinated phosphonates, derived from precursors like this compound, are excellent candidates for phosphate mimics. researchgate.netrsc.org The replacement of the phosphate ester oxygen with a carbon atom creates a stable P-C bond, while the presence of fluorine atoms modulates the electronic properties. rsc.org Specifically, difluoromethylphosphonates are considered superior bioisosteres to non-fluorinated phosphonates because their pKa values, geometry, and polarity more closely resemble those of natural phosphates. researchgate.netnih.gov The electron-withdrawing effect of fluorine lowers the pKa2 of the phosphonate, making it a better electronic mimic of the phosphate group at physiological pH. researchgate.netresearchgate.net

These mimics, such as α-fluoro and α,α-difluorophosphonates, have been successfully used as inhibitors of phosphate-recognizing enzymes like protein tyrosine phosphatases. nih.govresearchgate.net They serve as valuable structural probes to study protein-ligand interactions and phosphorylation pathways without the complication of ligand hydrolysis. nih.gov

Utility in the Construction of Fluorinated Bioisosteres

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govacs.org this compound and its derivatives serve as key building blocks for creating various fluorinated bioisosteres, which extend beyond simple phosphate mimics. tandfonline.comacs.org

A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly altering its biological activity. The replacement of a hydrogen atom or a functional group with fluorine or a fluoroalkyl group can profoundly influence a molecule's physicochemical properties. acs.org For instance, the difluoroethyl group (-CH2CF2H) can act as a bioisostere for a metabolically vulnerable methoxy (B1213986) group (-OCH3). cas.cnnih.gov This substitution can lead to remarkable improvements in both potency and metabolic stability. cas.cnnih.gov

Derivatives of this compound provide a synthetic route to these valuable motifs. For example, they are used in the synthesis of non-hydrolyzable phosphoamino acid analogues where a difluoromethylene (CF₂) unit replaces the phosphoryl ester oxygen. nih.gov These fluorinated analogues often exhibit unique and enhanced physiological activities compared to their non-fluorinated counterparts. nih.gov The development of synthetic methods using these building blocks is crucial for accessing novel fluorinated compounds for drug discovery. cas.cnresearchgate.net

Development of Novel Organometallic Ligands and Catalysts

Phosphine (B1218219) ligands are indispensable in organometallic chemistry and homogeneous catalysis, as they can be used to tune the electronic and steric properties of metal centers, thereby influencing their reactivity and stability. numberanalytics.com The incorporation of fluorine into phosphine ligands can lead to significant changes in their properties, creating "designer ligands" for specific catalytic applications. nih.govman.ac.uk

Derivatives of this compound can serve as precursors for novel fluorinated phosphonate and phosphine ligands. While the direct use of this specific acid in ligand synthesis is not extensively documented in the provided search results, the general chemistry of metal phosphonates and fluorinated ligands provides a clear context for their potential utility. mdpi.comacs.org Metal phosphonates are a class of hybrid materials formed by the coordination of phosphonate ligands to metal ions, creating structures that can range from discrete molecular clusters to extended three-dimensional frameworks. mdpi.comacs.org

The introduction of fluorine into these phosphonate ligands can modify their σ-donor and π-acceptor properties. numberanalytics.com Fluorinated ligands are generally more stable towards oxidation and can enhance the catalytic activity of the metal center. man.ac.uk The use of ancillary ligands in conjunction with phosphonates can control the dimensionality and structure of the resulting metal complexes, which is crucial for applications in catalysis, ion exchange, and materials chemistry. rsc.org The development of fluorinated phosphonate ligands derived from versatile building blocks offers a promising avenue for creating novel, highly efficient, and stable organometallic catalysts.

Future Research Directions in α Fluoro α Phosphoryl Carboxylic Acid Chemistry

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of α-fluoro-α-phosphoryl carboxylic acids and their derivatives often presents challenges, including the need for hazardous reagents and the difficulty of achieving high stereoselectivity. researchgate.netdurham.ac.uk Future research will focus on developing safer, more efficient, and highly selective synthetic methodologies.

A key area of development is the creation of new fluorinating agents with reduced environmental impact and higher selectivity. numberanalytics.com Traditional reagents can be harsh, but newer, more sustainable options are being explored. numberanalytics.com For instance, methods that circumvent issues like elimination and rearrangement reactions common in nucleophilic fluorinations are highly desirable. researchgate.net The Wadsworth-Emmons condensation reaction provides a useful route to α-fluorovinylphosphonates, which can then be catalytically reduced to the target α-fluoroalkylphosphonates. rsc.org

Furthermore, the development of catalytic enantioselective methods is a major goal. Given that the α-carbon is a chiral center, controlling its stereochemistry is crucial for applications in medicinal chemistry. Research into chiral palladium complexes and organocatalysts for enantioselective fluorination of related β-keto phosphonates has shown promise and could be adapted for these systems. researchgate.netmdpi.com Simplified, on-demand synthesis protocols, such as using polymer-supported fluoride (B91410) reagents, could also make these compounds more accessible by streamlining purification to simple filtration. nih.gov

Advanced Mechanistic Understanding and Catalytic Innovations

A deeper understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic pathways. Future work will likely involve a combination of computational modeling and experimental studies to elucidate the transition states and intermediates in key reactions, such as phosphonylation and fluorination. researchgate.net

Innovations in catalysis are pivotal for advancing the field. numberanalytics.com This includes the development of novel metal-based and organocatalytic systems that can operate under milder conditions with higher efficiency and selectivity. researchgate.net For example, silver-catalyzed radical phosphonofluorination of unactivated alkenes in aqueous media represents a step forward in creating C-P and C-F bonds in a single, environmentally friendly step. researchgate.net Similarly, exploring catalysts that enable the direct C-H fluorination of phosphonates would be a significant breakthrough, avoiding the need for pre-functionalized substrates. chinesechemsoc.org The goal is to create catalytic systems that are not only efficient but also reusable and based on abundant, non-toxic metals.

Integration with Emerging Chemical Technologies

The integration of modern technologies offers significant opportunities to overcome long-standing challenges in organofluorine chemistry. researchgate.netmit.edu Flow chemistry, in particular, is an emerging technique that can enhance safety, efficiency, and scalability, especially when dealing with hazardous reagents or gaseous reactants. durham.ac.ukmit.edu

Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. durham.ac.uk This technology is especially advantageous for fluorination reactions, which are often highly exothermic. researchgate.net By combining electrochemistry with flow systems, researchers have developed safer and more scalable fluorination protocols that avoid the direct handling of hazardous reagents like hydrofluoric acid. chemistryworld.comrsc.org

Furthermore, machine learning (ML) and artificial intelligence (AI) are beginning to make a significant impact on catalyst design and discovery. umich.eduaiche.org ML algorithms can analyze large datasets to identify patterns and predict the performance of new catalysts, thereby accelerating the development cycle. researchgate.net By training models on quantum chemical data, researchers can rapidly screen vast numbers of potential catalysts for activity and selectivity, guiding experimental efforts toward the most promising candidates. umich.edursc.org

Expansion of Applications in Complex Molecular Architecture and Materials Science

While the biological potential of fluorinated phosphonates is an active area of research, future efforts will expand their application as building blocks in more complex molecular systems and advanced materials. researchgate.netacs.org The unique properties imparted by both fluorine and phosphorus groups make these compounds highly valuable. rsc.orgacs.org

In medicinal chemistry and chemical biology, these acids can be incorporated into peptides to create analogues with enhanced metabolic stability or altered binding affinities. nih.govnih.gov Recent advances in late-stage modification of natural amino acids like serine open up new avenues for introducing phosphonate (B1237965) groups into complex peptides. acs.org

In materials science, the phosphonic acid group has a strong affinity for metal oxide surfaces, making these compounds excellent candidates for creating functional coatings. rsc.orgnih.gov By combining the properties of fluoropolymers (e.g., hydrophobicity, chemical resistance) with the metal-binding ability of phosphonates, novel materials for applications such as anti-corrosion coatings, polymer exchange membranes for fuel cells, and biomedical implants can be developed. rsc.orgacs.org For example, fluorinated phosphonates have been used to functionalize titanium surfaces to enhance osteoblast maturation for potential orthopedic applications. nih.gov The synthesis of copolymers containing both fluorinated and phosphonated monomers is a promising strategy for creating materials with synergistic properties. rsc.org

Data Table

Physicochemical Properties of Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate

Since detailed experimental data for 2-diethoxyphosphoryl-2-fluoro-acetic acid is not widely available, the properties of its corresponding ethyl ester are provided below as a reference. The acid would be derived from the hydrolysis of this ester. beilstein-journals.orgbeilstein-journals.orgorgsyn.org

| Property | Value |

| CAS Number | 2356-16-3 |

| Molecular Formula | C8H16FO5P |

| Molecular Weight | 242.183 g/mol |

| Appearance | Clear Liquid |

| Density | 1.194 g/mL at 25°C |

| Boiling Point | 75°C at 0.01 mmHg |

| Refractive Index | 1.4250 (n20/D) |

Data sourced from multiple chemical suppliers and databases. chemsynthesis.commatrix-fine-chemicals.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 2-diethoxyphosphoryl-2-fluoro-acetic acid, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield?

- Synthesis often involves nucleophilic substitution or phosphorylation reactions, leveraging fluorinated precursors. For example, fluoroacetic acid derivatives are typically synthesized via selective fluorination using agents like DAST (diethylaminosulfur trifluoride) . Optimization requires careful control of stoichiometry, pH, and reaction time to minimize side products. Parallel purification techniques (e.g., column chromatography) are critical for isolating high-purity fractions .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ³¹P NMR) is indispensable for confirming fluorine and phosphoryl group positions. Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns, particularly for detecting trace impurities . High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment (>97% by HLC, as seen in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Contradictions often arise from conformational isomers or solvent-induced shifts. Multi-dimensional NMR (e.g., HSQC, HMBC) and computational modeling (DFT calculations) can clarify ambiguous signals . Cross-referencing with X-ray crystallography data (if crystalline derivatives are obtainable) provides definitive structural validation . For conflicting LC-MS results, isotopic labeling or tandem MS/MS can differentiate isobaric interferences .

Q. What challenges arise in studying the environmental fate and degradation pathways of fluorinated organophosphorus compounds like this compound?

- Fluorinated compounds exhibit resistance to hydrolysis and microbial degradation due to strong C-F bonds. Methodologies include accelerated degradation studies under UV irradiation or advanced oxidation processes (AOPs) to simulate long-term environmental persistence . Monitoring degradation byproducts (e.g., fluorinated acids) via LC-HRMS is critical, as seen in PFAS research . Bioaccumulation potential can be assessed using partition coefficient (log P) measurements and in vitro assays with hepatic microsomes .

Q. What strategies evaluate the biological interactions of this compound with enzymatic targets, considering its dual phosphoryl and fluoroalkyl functionalities?

- Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while the phosphoryl group may mimic phosphate esters in substrate analogs. Competitive inhibition assays (e.g., fluorescence polarization) quantify target engagement. Molecular docking simulations predict binding modes, validated by mutagenesis studies on catalytic residues . Selectivity profiling against off-target kinases or phosphatases ensures specificity, as demonstrated for structurally related fluorinated acids .

Methodological Considerations

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive phosphoryl groups) and validate analytical instruments with certified reference materials .

- Contamination Mitigation : Use fluoropolymer-free labware to avoid PFAS cross-contamination during LC-MS analysis .

- Ethical Compliance : Adhere to guidelines for handling fluorinated compounds, given their potential environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.